molecular formula C9H9F3N2O2 B13513370 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13513370
M. Wt: 234.17 g/mol
InChI Key: WLHMCBHEDPSFNL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as a pyridine derivative. This can be done using trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method involves the construction of a pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl copper . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid lies in its combination of the trifluoromethyl group and the tetrahydropyrazolo[1,5-a]pyridine moiety. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)5-3-1-2-4-14(5)13-7/h1-4H2,(H,15,16)

InChI Key

WLHMCBHEDPSFNL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=N2)C(F)(F)F)C(=O)O)C1

Origin of Product

United States

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